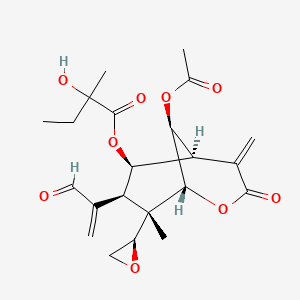
1,4-Bis(acetomercuri)-2,3-diethoxybutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(acetomercuri)-2,3-diethoxybutane is a complex organomercury compound with the molecular formula C₁₀H₁₈Hg₂O₆ This compound is characterized by the presence of two mercury atoms bonded to a butyl backbone, which is further functionalized with acetyloxy and ethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(acetomercuri)-2,3-diethoxybutane typically involves the reaction of a suitable butyl precursor with mercuric acetate in the presence of acetic acid. The reaction conditions often require careful control of temperature and pH to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
Step 1: Preparation of the butyl precursor by reacting 2,3-diethoxybutane with acetic anhydride in the presence of a catalyst.
Step 2: Reaction of the butyl precursor with mercuric acetate in acetic acid to form the acetyloxymercurio intermediate.
Step 3: Further reaction of the intermediate with additional acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis process, with additional steps to ensure purity and yield. This includes the use of advanced purification techniques such as recrystallization and chromatography. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(acetomercuri)-2,3-diethoxybutane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state mercury compounds.
Reduction: Reduction reactions can convert the mercury atoms to lower oxidation states.
Substitution: The acetyloxy and ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents such as sodium methoxide and potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of mercuric oxide and other mercury-containing compounds.
Reduction: Formation of elemental mercury and mercury(I) compounds.
Substitution: Formation of various substituted butyl mercury compounds.
Scientific Research Applications
1,4-Bis(acetomercuri)-2,3-diethoxybutane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems and as a tool for probing biochemical pathways.
Medicine: Investigated for its potential use in therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialized materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1,4-Bis(acetomercuri)-2,3-diethoxybutane involves the interaction of the mercury atoms with various molecular targets. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the acetyloxy groups can undergo hydrolysis, releasing acetic acid and facilitating further chemical reactions. The pathways involved include the disruption of cellular processes and the induction of oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- Acetyloxy-[(2R,3S)-4-(acetyloxymercurio)-2,3-dimethoxybutyl]mercury
- Acetyloxy-[(2R,3S)-4-(acetyloxymercurio)-2,3-diethoxy-2-methylbutyl]mercury
Uniqueness
1,4-Bis(acetomercuri)-2,3-diethoxybutane is unique due to its specific functional groups and the arrangement of mercury atoms. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
63865-22-5 |
|---|---|
Molecular Formula |
C12H22Hg2O6 |
Molecular Weight |
663.48 g/mol |
IUPAC Name |
acetyloxy-[(2R,3S)-4-(acetyloxymercurio)-2,3-diethoxybutyl]mercury |
InChI |
InChI=1S/C8H16O2.2C2H4O2.2Hg/c1-5-9-7(3)8(4)10-6-2;2*1-2(3)4;;/h7-8H,3-6H2,1-2H3;2*1H3,(H,3,4);;/q;;;2*+1/p-2/t7-,8+;;;; |
InChI Key |
WLWMUFLUYVUIPC-XFOIBMPCSA-L |
SMILES |
CCOC(C[Hg]OC(=O)C)C(C[Hg]OC(=O)C)OCC |
Isomeric SMILES |
CCO[C@H](C[Hg]OC(=O)C)[C@H](C[Hg]OC(=O)C)OCC |
Canonical SMILES |
CCOC(C[Hg]OC(=O)C)C(C[Hg]OC(=O)C)OCC |
Key on ui other cas no. |
63865-22-5 |
Synonyms |
1,4-bis(acetomercuri)-2,3-diethoxybutane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 5-(4-chlorobenzoyl)-10,10-dioxo-4H-pyrrolo[1,2-b][1,2,5]benzothiadiazepine-4-carboxylate](/img/structure/B1258820.png)
![1-O-[alpha-D-galactosyl-(1->2)-alpha-D-galactosyl]-N-hexacosanoylphytosphingosine](/img/structure/B1258821.png)





![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-2-yl)oxamide](/img/structure/B1258831.png)
![[(2S,4S)-4-(4-bromophenyl)-2-[[4-(hydroxymethyl)phenyl]methoxy]-3,4-dihydro-2H-pyran-6-yl]-[4-(phenylmethyl)-1-piperazinyl]methanone](/img/structure/B1258832.png)

![N4-(4-methoxyphenyl)-N5-[(1S)-1-phenylethyl]-1H-imidazole-4,5-dicarboxamide](/img/structure/B1258836.png)


![N,N-dimethyl-4-[(E)-2-(3-methyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]aniline;iodide](/img/structure/B1258840.png)
